5-bromo-2'-O-methyl-Uridine

Triplex-forming oligonucleotides Thermal denaturation Nucleic acid thermodynamics

5-Bromo-2'-O-methyluridine (2'-OMe-5-Br-U, CAS 34218-83-2, molecular formula C10H13BrN2O6, MW 337.12) is a doubly modified uridine analog featuring both a C5-bromo substitution on the pyrimidine base and a 2'-O-methyl modification on the ribose sugar. This compound belongs to the class of 2'-O-methyl nucleoside analogs and is distinguished from its parent compound 2'-O-methyluridine (CAS 2140-76-3) by the presence of the heavy bromine atom at the 5-position.

Molecular Formula C10H13BrN2O6
Molecular Weight 337.12 g/mol
Cat. No. B12105164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2'-O-methyl-Uridine
Molecular FormulaC10H13BrN2O6
Molecular Weight337.12 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O
InChIInChI=1S/C10H13BrN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)
InChIKeyBDJBSBZVARUGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2'-O-methyluridine CAS 34218-83-2: Structural Features and Procurement Baseline for Modified Nucleoside Research


5-Bromo-2'-O-methyluridine (2'-OMe-5-Br-U, CAS 34218-83-2, molecular formula C10H13BrN2O6, MW 337.12) is a doubly modified uridine analog featuring both a C5-bromo substitution on the pyrimidine base and a 2'-O-methyl modification on the ribose sugar . This compound belongs to the class of 2'-O-methyl nucleoside analogs and is distinguished from its parent compound 2'-O-methyluridine (CAS 2140-76-3) by the presence of the heavy bromine atom at the 5-position. Commercially available from multiple vendors at ≥98% purity, the compound serves as a phosphoramidite building block for solid-phase oligonucleotide synthesis and as an intermediate in the preparation of site-specifically labeled nucleic acids . The bromine atom functions as both a heavy atom scatterer for X-ray crystallographic phasing and as a synthetic handle for palladium-catalyzed hydrogen-tritium exchange reactions, enabling precise internal radiolabeling of oligonucleotides while preserving full-length molecular structure .

Why 5-Bromo-2'-O-methyluridine Cannot Be Interchanged with Unmodified 2'-O-Methyluridine or 5-Bromouridine


Substitution of 5-bromo-2'-O-methyluridine with structurally related analogs compromises both physicochemical performance and experimental utility. The C5-bromo substituent alone (as in 5-bromouridine) provides heavy-atom phasing capability but lacks the nuclease resistance conferred by 2'-O-methylation; conversely, 2'-O-methyluridine offers enhanced RNA binding stability but lacks the bromine handle required for crystallographic phasing, tritium labeling, or electron density mapping [1][2]. The combined modifications produce a synergistic effect: the 2'-O-methyl group shifts the sugar pucker toward C3'-endo conformation favoring A-form RNA duplexes, while the 5-bromo substituent significantly elevates triplex thermal stability through enhanced base stacking interactions with purine-rich target sequences [1]. Attempting to substitute this compound with either singly modified analog fundamentally alters oligonucleotide biophysical properties, including melting temperature and structural rigidity, thereby invalidating comparative experimental results [2].

5-Bromo-2'-O-methyluridine Quantitative Differentiation Evidence: Thermal Stability, Storage Durability, and Structural Probe Performance


Triplex Thermal Stability: 5-Bromo-2'-O-methyluridine Increases Melting Temperature by 14°C Relative to 2'-O-Methyluridine

In a direct head-to-head comparison using thermal denaturation analysis, oligonucleotides containing 5-bromo-2'-O-methyluridine (BUm) form significantly more stable triplexes than those containing unmodified 2'-O-methyluridine (Um). The study examined triplex formation with dA16(A) and 5'-d(C2A16C2)-5'-d(G2T16G2) (D) targets. The BUm-containing triplex exhibited a melting temperature of 48°C, compared to 34°C for the Um-containing triplex—a quantified difference of +14°C in thermal stability [1].

Triplex-forming oligonucleotides Thermal denaturation Nucleic acid thermodynamics

Long-Term Storage Stability: 5-Bromo-2'-O-methyluridine-Containing Oligonucleotides Remain Stable for Years at -20°C

Oligonucleotides incorporating 5-bromo-2'-O-methyluridine demonstrate exceptional long-term storage stability under standard laboratory conditions. Vendor technical specifications confirm that properly reconstituted material stored at -20°C remains stable for at least 6 months, and dried oligonucleotides kept at -20°C in a nuclease-free environment remain stable for years . Additionally, tritium-labeled full-length siRNA containing this modified nucleoside demonstrated radiochemical and chemical stability for at least 6 months at -80°C [1].

Oligonucleotide stability Storage conditions Modified nucleoside durability

Unique Bromine-to-Tritium Exchange Capability Enables Internal Radiolabeling Without Structural Perturbation

5-Bromo-2'-O-methyluridine phosphoramidite serves as a site-specific precursor for tritium labeling of full-length oligonucleotides via palladium-catalyzed bromine-tritium exchange. This approach enables precise internal radiolabeling while preserving the complete molecular structure (³H replacing ¹H), in contrast to alternative labeling methods such as terminal iodination or chelator conjugation that introduce non-native chemical moieties [1]. Internal placement of the label at the 5-position of the uracil base decreases the likelihood of label cleavage in vivo and minimizes spontaneous tritium-hydrogen exchange compared to terminal labeling strategies [1].

Radiolabeling siRNA pharmacokinetics Palladium-catalyzed exchange

Heavy Atom Phasing Capability in X-ray Crystallography: Direct Comparison with Non-Brominated 2'-O-Methyluridine

The bromine atom at the C5 position of 5-bromo-2'-O-methyluridine serves as an intrinsic heavy atom scatterer for X-ray crystallographic phase determination. 2'-OMe-5-Br-U modified oligonucleotides have been specifically employed in crystallographic studies to exploit this heavy atom phasing capability, as well as for photo-crosslinking applications due to the compound's photolability . In contrast, the non-brominated analog 2'-O-methyluridine (CAS 2140-76-3) lacks any heavy atom and requires exogenous heavy atom soaking or selenomethionine incorporation for experimental phasing, adding complexity and potential structural perturbation.

X-ray crystallography MAD/SAD phasing Oligonucleotide structure determination

Synthesis Using Sodium Monobromoisocyanurate (SMBI): Economic Advantage Over Traditional Bromination Methods

The synthesis of 5-bromo-2'-O-methyluridine can be achieved using sodium monobromoisocyanurate (SMBI) as the brominating agent in aqueous acetonitrile. Starting from 2'-O-methyluridine (0.103 g, 0.4 mmol), treatment with NaN3 (0.104 g, 1.6 mmol) and SMBI (0.101 g, 0.44 mmol) at room temperature in H2O:CH3CN (1:9) yields the brominated product . SMBI offers advantages over traditional brominating reagents such as elemental bromine (Br2) or N-bromosuccinimide (NBS) due to its solid-state stability, easier handling, and reduced hazardous byproduct formation.

Nucleoside bromination Process chemistry Green chemistry

5-Bromo-2'-O-methyluridine: High-Value Application Scenarios Based on Verified Quantitative Differentiation


Triplex-Forming Oligonucleotide (TFO) Development for Antigene Therapeutics

Investigators designing triplex-forming oligonucleotides targeting purine-rich genomic DNA sequences should select 5-bromo-2'-O-methyluridine over unmodified 2'-O-methyluridine due to the demonstrated +14°C increase in triplex melting temperature [1]. This enhanced thermal stability directly improves target occupancy at 37°C, reducing the required oligonucleotide concentration for effective gene silencing. The compound is particularly valuable for therapeutic programs where sustained triplex formation is required under physiological conditions, such as H-DNA targeting in oncogene promoter regions.

siRNA and Antisense Oligonucleotide Pharmacokinetic Profiling via Internal Tritium Labeling

Pharmaceutical development teams conducting biodistribution, metabolism, or pharmacokinetic studies of siRNA or antisense therapeutics should utilize 5-bromo-2'-O-methyluridine phosphoramidite for site-specific internal ³H-labeling [1]. Unlike terminal labeling approaches that risk exonucleolytic cleavage or chelator-based labeling that introduces exogenous moieties, the bromine-to-tritium exchange preserves full-length oligonucleotide structure and positions the label at a metabolically stable internal site. This methodology supports GLP-compliant ADME studies with demonstrated 6-month radiochemical stability at -80°C [1].

X-ray Crystallographic Structure Determination of RNA and RNA-Protein Complexes

Structural biology laboratories solving RNA or RNA-protein complex crystal structures should incorporate 5-bromo-2'-O-methyluridine rather than 2'-O-methyluridine to enable experimental phasing via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) [1]. The intrinsic bromine heavy atom eliminates the need for post-crystallization heavy atom soaking, which frequently damages crystal lattice integrity or fails to achieve site-specific incorporation. This accelerates the structure determination pipeline for RNA-targeting drug discovery programs and enables photo-crosslinking studies to map RNA-protein interaction interfaces [1].

Long-Term Oligonucleotide Inventory Management for Multi-Year Therapeutic Development Programs

Procurement managers supporting multi-year oligonucleotide therapeutic development programs should prioritize 5-bromo-2'-O-methyluridine-containing oligonucleotides due to their verified long-term storage stability [1]. Dried material stored at -20°C remains stable for years in a nuclease-free environment, and reconstituted material maintains stability for at least 6 months at -20°C [1]. This extended shelf life reduces the need for repeated synthesis campaigns, minimizes lot-to-lot variability across longitudinal studies, and lowers overall procurement costs for programs spanning preclinical through Phase I clinical development.

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